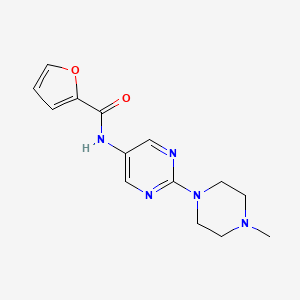

N-(2-(4-甲基哌嗪-1-基)嘧啶-5-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Molecular Structure Analysis

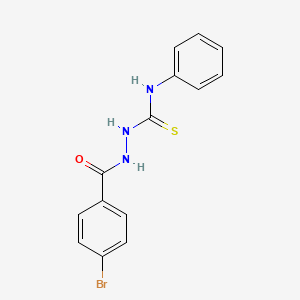

The molecular structure of this compound includes a piperazine bound to a phenyl group . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .Chemical Reactions Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Physical And Chemical Properties Analysis

The compound has a unique IR band, with bromo-substituted compounds exhibiting characteristic stretching bands at 720–760 cm −1 . Particularly, pyridine and pyrimidine or 4-methylphenyl and amide fragments are almost coplanar .科学研究应用

PET成像剂

类似于N-(2-(4-甲基哌嗪-1-基)嘧啶-5-基)呋喃-2-甲酰胺的衍生物的一个重要应用是在开发用于检测神经炎症的PET成像剂。王等人(2018)的一项研究合成了一种用于PET成像的化合物,以靶向神经炎症中的IRAK4酶,展示了该化合物在神经学研究和神经退行性疾病的潜在诊断应用中的效用(Wang et al., 2018)。

抗癌和抗炎剂

该化合物的衍生物已被评估其抗癌和抗炎特性。Rahmouni等人(2016)的一项研究合成了新型吡唑并嘧啶衍生物,显示出抗癌和抗5-脂氧合酶活性,表明在癌症和炎症相关疾病中具有潜在的治疗应用(Rahmouni et al., 2016)。

神经炎症成像

Horti等人(2019)开发了一种针对CSF1R(一种小胶质细胞特异性标记)的PET放射性示踪剂,它可以无创地对反应性小胶质细胞和导致神经炎症的疾病相关小胶质细胞进行成像。该应用对于理解各种神经精神疾病和开发新的治疗方法至关重要(Horti et al., 2019)。

抗菌活性

几项研究探索了相关化合物的抗菌特性。例如,合成和评估新型化合物对各种病原体的抗菌活性已证明在解决抗生素耐药性和开发新的抗菌剂方面具有潜在用途(Gein et al., 2010)。

分子对接和抗结核评估

通过分子对接研究开发具有抗结核特性的化合物的研究已发现针对结核分枝杆菌的活性剂。这一研究领域与应对结核病的全球挑战和寻找更有效的治疗方法特别相关(Vavaiya et al., 2022)。

作用机制

Target of Action

The primary target of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, which are important for the development and function of several cell types.

Mode of Action

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Biochemical Pathways

The inhibition of tyrosine kinases by N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide affects several biochemical pathways. These pathways are critical for cell signaling, which is fundamental in innate immunity, inflammation, and hematopoiesis . Dysregulation of these pathways is frequently observed in immune disease and cancer .

Result of Action

The result of the action of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is the inhibition of tyrosine kinases, leading to the modulation of growth factors. This can have significant effects at the molecular and cellular levels, potentially influencing the progression of diseases such as leukemia .

安全和危害

属性

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-18-4-6-19(7-5-18)14-15-9-11(10-16-14)17-13(20)12-3-2-8-21-12/h2-3,8-10H,4-7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTBFBKBMZYACZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2764558.png)

![methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2764561.png)

![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2764568.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2764570.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2764572.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764577.png)